molecular formula C18H19N5O4S B2795819 2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034588-03-7

2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2795819
M. Wt: 401.44
InChI Key: PHPWONDGNNVIOY-UHFFFAOYSA-N
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Description

The compound “2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, a sulfamoyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and pyridine rings, followed by the introduction of the sulfamoyl and acetamide groups. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, which could contribute to the stability of the molecule. The sulfamoyl and acetamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar sulfamoyl and acetamide groups. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of intermolecular forces .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study highlighted the synthesis of pyrazole-acetamide derivatives and their coordination complexes, investigating their antioxidant activities. The research focused on the effect of hydrogen bonding on the self-assembly process, revealing significant antioxidant properties of both the ligands and their complexes. This study provides insight into the potential of pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).

Novel Heterocyclic Compounds

Another research effort involved the treatment of 2-cyano-N-(2-pyridyl)acetamide with various agents to produce aminopyrazoles and their derivatives. This work sheds light on the synthesis routes to novel pyrazolo[3,4-d]-1,2,3-triazine, pyrazolo[3,4-d]pyrimidin-4-one derivatives, and other pyrazole-based compounds. The findings indicate the versatility of pyrazole-acetamide derivatives in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Dawood et al., 2008).

Antitumor Activity

Research into novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a pyrazole moiety has shown significant antitumor activity. This study demonstrates the potential of these compounds as anticancer agents, with some derivatives outperforming the reference drug doxorubicin in efficacy. The synthesis and evaluation of these compounds underscore their promise in cancer therapy (Alqasoumi et al., 2009).

Antiproliferative Activity

Another significant study focused on the design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for their in vitro cytotoxic activity. This research identifies compounds with appreciable cancer cell growth inhibition, contributing valuable insights to the development of anticancer agents (Al-Sanea et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as on how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-[4-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-23-11-14(9-21-23)18-13(3-2-8-20-18)10-22-28(25,26)16-6-4-15(5-7-16)27-12-17(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPWONDGNNVIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

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